REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](=[NH:7])[NH2:6].O=[C:12]([CH2:19][CH3:20])[CH2:13][C:14](OCC)=[O:15].C[O-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:5]2[NH:6][C:14](=[O:15])[CH:13]=[C:12]([CH2:19][CH3:20])[N:7]=2)[CH:8]=[CH:9][CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
23.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(N)=N)C=CC1
|
Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
O=C(CC(=O)OCC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
sodium methoxide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hr
|
Duration
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20 h
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated under reduced pressure to 50 mL
|
Type
|
ADDITION
|
Details
|
The residual slurry was cautiously treated with 2N HCl (219 mL)
|
Type
|
FILTRATION
|
Details
|
Solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=NC(=CC(N1)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 25.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |